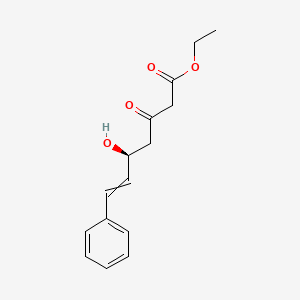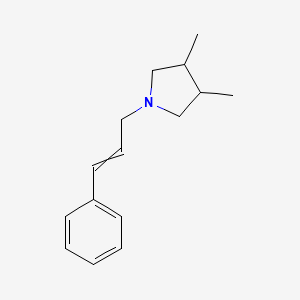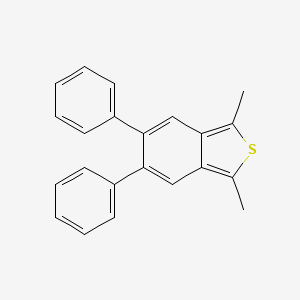
Chromium--nickel (7/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–nickel (7/1) is an alloy composed of chromium and nickel in a 7:1 ratio. This compound is known for its exceptional resistance to oxidation and corrosion, making it a valuable material in various industrial applications. The combination of chromium and nickel enhances the mechanical properties and stability of the alloy at high temperatures, making it suitable for use in harsh environments.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (7/1) involves the melting and alloying of chromium and nickel in the desired ratio. The process typically includes the following steps:
Melting: Chromium and nickel are melted together in an electric arc furnace or induction furnace at temperatures exceeding 1400°C.
Alloying: The molten metals are thoroughly mixed to ensure a homogeneous alloy composition.
Casting: The molten alloy is then cast into molds to form ingots or other desired shapes.
Cooling: The cast alloy is allowed to cool and solidify under controlled conditions to prevent the formation of unwanted phases.
Industrial Production Methods
In industrial settings, the production of chromium–nickel (7/1) often involves the use of advanced techniques such as vacuum induction melting (VIM) or vacuum arc remelting (VAR) to achieve high purity and uniformity. These methods help in minimizing impurities and ensuring the desired mechanical properties of the alloy.
化学反应分析
Types of Reactions
Chromium–nickel (7/1) undergoes various chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer when exposed to oxygen at high temperatures, enhancing its corrosion resistance.
Reduction: Chromium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: The alloy can participate in substitution reactions where other metals replace chromium or nickel in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas or carbon monoxide at high temperatures.
Substitution: Requires the presence of other metal ions and suitable reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Formation of chromium oxide (Cr2O3) and nickel oxide (NiO) layers.
Reduction: Production of pure chromium and nickel metals.
Substitution: Formation of new alloys with different metal compositions.
科学研究应用
Chromium–nickel (7/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and resistance to corrosion.
Biology: Employed in the development of biomedical implants and devices, owing to its biocompatibility and resistance to body fluids.
Medicine: Utilized in the production of surgical instruments and medical equipment that require high strength and corrosion resistance.
Industry: Widely used in the aerospace, automotive, and energy sectors for components that operate under high temperatures and corrosive environments.
作用机制
The mechanism by which chromium–nickel (7/1) exerts its effects is primarily through the formation of a stable oxide layer on its surface. This oxide layer acts as a barrier, preventing further oxidation and corrosion of the underlying metal. The molecular targets and pathways involved include:
Oxide Formation: The interaction of chromium and nickel with oxygen leads to the formation of chromium oxide and nickel oxide layers.
Corrosion Resistance: The protective oxide layer inhibits the penetration of corrosive agents, thereby enhancing the longevity of the alloy.
相似化合物的比较
Chromium–nickel (7/1) can be compared with other similar alloys, such as:
Chromium–nickel (80/20): Contains a higher proportion of nickel, offering greater ductility and resistance to high-temperature oxidation.
Chromium–nickel (60/16): Contains a lower proportion of chromium, providing a balance between corrosion resistance and mechanical strength.
Chromium–nickel–iron alloys: Incorporate iron to enhance mechanical properties and reduce costs.
Uniqueness
Chromium–nickel (7/1) is unique due to its specific ratio of chromium to nickel, which provides an optimal balance of corrosion resistance, mechanical strength, and high-temperature stability. This makes it particularly suitable for applications in extreme environments where other alloys may fail.
Conclusion
Chromium–nickel (7/1) is a versatile and valuable alloy with a wide range of applications in various fields. Its unique properties, including high corrosion resistance and mechanical strength, make it an essential material for scientific research and industrial use. The preparation methods, chemical reactions, and mechanisms of action further highlight its significance and potential for future advancements.
属性
CAS 编号 |
874299-56-6 |
|---|---|
分子式 |
Cr7Ni |
分子量 |
422.67 g/mol |
IUPAC 名称 |
chromium;nickel |
InChI |
InChI=1S/7Cr.Ni |
InChI 键 |
QGKQNBNICVSYCE-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)




![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)


![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)


